molecular formula C18H20N2O5S B14147802 Methyl 2-({[(2-methoxybenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 919731-41-2

Methyl 2-({[(2-methoxybenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14147802
CAS No.: 919731-41-2
M. Wt: 376.4 g/mol
InChI Key: NORSIORIAMPUBA-UHFFFAOYSA-N
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Description

Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a methoxybenzyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and carbon sources.

    Introduction of the Methoxybenzyl Group: This step involves the reaction of the thiophene derivative with 2-methoxybenzylamine under specific conditions to introduce the methoxybenzyl group.

    Acetylation and Esterification: The final steps involve acetylation and esterification reactions to introduce the acetyl and ester functional groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate
  • 2-(Bromomethyl)-7,8-dimethoxy-N-(2-methoxybenzyl)-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide

Uniqueness

Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

919731-41-2

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-[[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-10-11(2)26-17(14(10)18(23)25-4)20-16(22)15(21)19-9-12-7-5-6-8-13(12)24-3/h5-8H,9H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

NORSIORIAMPUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=CC=CC=C2OC)C

Origin of Product

United States

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